

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methyl-1H-indazole

Cat. No.: B1298950

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The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. The 1H-tautomer is generally more stable and thus more prevalent in drug design.^[1] **3-methyl-1H-indazole**, in particular, serves as a crucial starting material and core fragment in the synthesis of numerous biologically active compounds, ranging from anti-inflammatory to anti-cancer agents.^{[3][4]} This guide aims to provide a detailed exploration of its chemical identity, synthesis, and pivotal role in modern pharmaceutical research.

PART 1: Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. **3-Methyl-1H-indazole** is cataloged across multiple chemical databases, each providing a unique identifier. A comprehensive summary of these identifiers and its key physicochemical properties is presented below.

Table 1: Chemical Identifiers and Properties of **3-Methyl-1H-indazole**

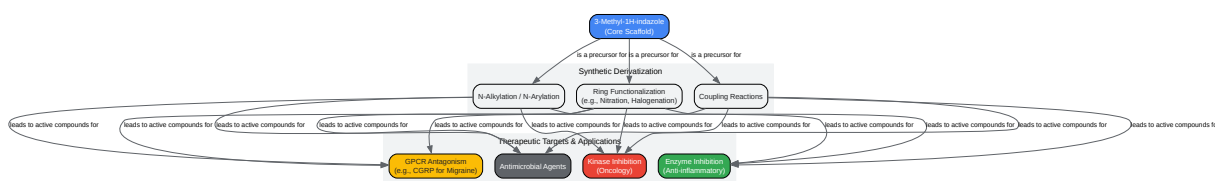
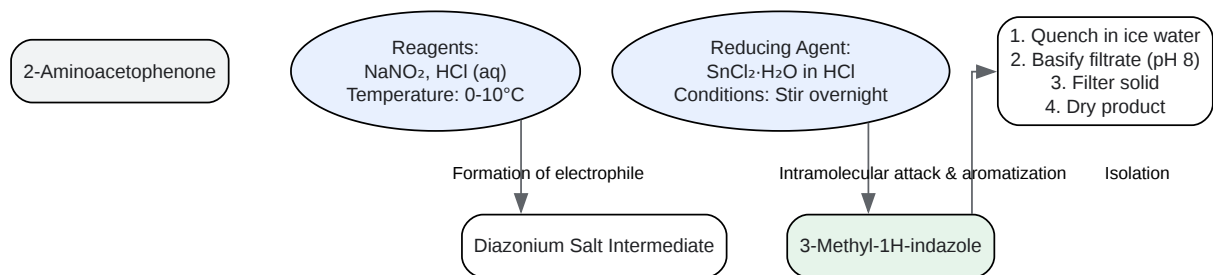
Identifier Type	Value	Source(s)
CAS Number	3176-62-3	[3] [5] [6]
Molecular Formula	C ₈ H ₈ N ₂	[5] [6] [7]
Molecular Weight	132.16 g/mol	[5] [7]
IUPAC Name	3-methyl-1H-indazole	[5]
SMILES	<chem>CC1=C2C=CC=CC2=NN1</chem>	[5] [8]
InChI	InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)	[5] [7]
InChIKey	FWOPJXVQGMZKEP-UHFFFAOYSA-N	[5] [7]
MDL Number	MFCD00601361	[6] [7]
Physical Form	Solid	[7]
GHS Hazard Codes	H302 (Harmful if swallowed)	[5] [9]

PART 2: Synthesis and Mechanistic Rationale

The most prevalent laboratory-scale synthesis of **3-methyl-1H-indazole** involves a classical reaction sequence starting from 2-aminoacetophenone. This method leverages a diazotization reaction followed by reductive cyclization. Understanding the causality behind each step is critical for optimizing yield and purity.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to **3-methyl-1H-indazole** is a robust and well-documented process.[\[10\]](#)[\[11\]](#) It begins with the conversion of the primary aromatic amine to a diazonium salt, which is then reduced in situ to facilitate an intramolecular cyclization, forming the stable indazole ring.



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